Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-
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Overview
Description
Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- typically involves the reaction of cysteine with 2-bromophenyl derivatives under specific conditions. One common method is the coupling of cysteine with 2-bromophenyl acetic acid derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- involves its interaction with specific molecular targets. The bromophenyl group can interact with proteins and enzymes, leading to inhibition or modification of their activity. The cysteine moiety can form disulfide bonds with other cysteine residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- S-(4-Bromobenzyl)cysteine
- S-(2-Bromophenyl)cysteine
- S-(4-Bromophenyl)cysteine
Uniqueness
Cysteine, S-[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]- is unique due to the presence of the 2,5-dioxo-3-pyrrolidinyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1396966-29-2 |
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Molecular Formula |
C13H13BrN2O4S |
Molecular Weight |
373.22 g/mol |
IUPAC Name |
2-amino-3-[1-(2-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H13BrN2O4S/c14-7-3-1-2-4-9(7)16-11(17)5-10(12(16)18)21-6-8(15)13(19)20/h1-4,8,10H,5-6,15H2,(H,19,20) |
InChI Key |
JUHAVNXIAQKYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Br)SCC(C(=O)O)N |
Origin of Product |
United States |
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